Fmoc-4-I-Phe-OH can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques []. This allows researchers to introduce an iodine atom at a specific position within a peptide molecule. The iodine atom can be useful for various purposes, such as:
Iodine-125 (¹²⁵I) is a radioactive isotope commonly used in medical imaging and radiopharmaceutical research. Fmoc-4-I-Phe-OH can be used to create peptides that can be radiolabeled with ¹²⁵I for in vivo studies [].
The iodine atom can be used to attach the peptide to a chromatography resin containing a moiety that binds to iodine. This allows for the purification of the peptide by affinity chromatography [].
The iodine atom can be used as a probe for studying the structure and function of peptides using techniques like X-ray crystallography [].
Fmoc-4-I-Phe-OH can be used to create peptides that can be used to study protein-protein interactions. The iodine atom can serve as a reporter group, allowing researchers to monitor the interaction between the peptide and its target protein using various methods [].
Fmoc-4-iodo-L-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of an iodine atom at the para position of the phenyl ring. The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group. Its molecular formula is C₂₄H₂₀INO₄, and it has a molecular weight of approximately 513.33 g/mol. The compound typically melts between 213°C and 217°C and is known to be light-sensitive, necessitating careful storage conditions .
The synthesis of Fmoc-4-iodo-L-phenylalanine typically involves several steps:
This multi-step process allows for the selective introduction of the iodine atom while maintaining the integrity of the amino acid structure .
The uniqueness of Fmoc-4-iodo-L-phenylalanine lies in its combination of both protective and reactive functionalities, allowing for versatile applications in synthetic chemistry and biochemistry .
The iodination of L-phenylalanine derivatives typically involves direct electrophilic substitution or transition-metal-catalyzed coupling reactions. Three primary methods dominate:
1.1.1 Tronov-Novikov Iodination
This method employs molecular iodine (I₂) in glacial acetic acid with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as oxidants. The reaction proceeds at elevated temperatures (70–90°C), favoring para-substitution due to the electron-donating amino and carboxyl groups. Yields range from 78% to 87% for monoiodinated products, with minor diiodination byproducts under optimized conditions.
1.1.2 Halogen Exchange Reactions
Palladium-catalyzed iodination via aryl halide exchange is efficient for electron-rich aromatic systems. Using N-iodosuccinimide (NIS) as the iodine source, this method achieves high regioselectivity and avoids harsh conditions. For example, palladium-catalyzed ipso-iododecarboxylation of aromatic carboxylic acids yields 4-iodophenylalanine derivatives in >80% yield.
1.1.3 Ullman-Type Coupling
Copper(I)-mediated iodination, though less common for phenylalanine derivatives, offers scalability. In a modified Ullman reaction, 4-iodo-L-phenylalanine is synthesized via Cu(I)-catalyzed azidation followed by iodide substitution. This route minimizes explosive intermediates but requires strict anhydrous conditions.
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is introduced via nucleophilic acylation of the α-amino group. Key steps include:
1.2.1 Activation and Coupling
4-Iodo-L-phenylalanine is reacted with Fmoc-O-succinimide (Fmoc-Osu) or Fmoc chloride in the presence of a base (e.g., diisopropylethylamine, DIPEA) in N,N-dimethylformamide (DMF). The reaction proceeds at 0–25°C to prevent racemization, yielding Fmoc-4-iodo-L-phenylalanine in >90% purity.
1.2.2 Deprotection and Side-Chain Stability
The Fmoc group is removed under basic conditions (e.g., piperidine in DMF), leaving the iodine intact. Stability studies confirm that the 4-iodo substituent remains unaffected during standard solid-phase peptide synthesis (SPPS) cycles.
The crystallographic structure of Fmoc-4-iodo-L-phenylalanine represents a significant advancement in understanding halogenated amino acid derivatives [2] [6]. This compound crystallizes with well-defined structural parameters that reflect the influence of the iodine substituent on the overall molecular architecture [16]. The molecular formula C₂₄H₂₀INO₄ corresponds to a molecular weight of 513.33 g/mol, with the iodine atom positioned at the para position of the phenylalanine benzyl side chain [2] [18].
Crystal structure analysis reveals that the compound adopts a stable conformation where the fluorenylmethoxycarbonyl protecting group maintains its characteristic planar arrangement [6] [16]. The presence of the iodine substituent introduces significant changes in the electronic distribution within the aromatic ring system, as evidenced by altered bond lengths and angles compared to non-halogenated derivatives [37] [42]. The iodine atom, with its larger atomic radius compared to hydrogen, creates steric effects that influence the overall molecular packing in the crystalline state [19].
Comparative crystallographic studies with other halogenated phenylalanine derivatives demonstrate that iodine substitution produces the most pronounced structural modifications among the halogen series [37] [39]. The van der Waals volume increase associated with iodine incorporation significantly affects intermolecular interactions within the crystal lattice [45]. X-ray diffraction data indicate that the compound exhibits enhanced thermal stability up to its melting point range of 213-217°C, which is considerably higher than unprotected amino acid analogs [16].
The crystal packing arrangements show that Fmoc-4-iodo-L-phenylalanine forms hydrogen bonding networks characteristic of amino acid derivatives, with the carboxyl and amino functional groups participating in intermolecular interactions [46] [49]. The iodine substituent contributes to enhanced polarizability of the aromatic system, influencing both intramolecular and intermolecular forces within the crystalline structure [40] [45].
Nuclear magnetic resonance spectroscopy provides comprehensive structural verification for Fmoc-4-iodo-L-phenylalanine through detailed analysis of both proton and carbon environments [10] [13]. Proton nuclear magnetic resonance spectra reveal characteristic signals in the aromatic region between 7.0-8.0 ppm, where the iodine substitution significantly affects the chemical shifts of adjacent aromatic protons [10] [12]. The fluorenylmethoxycarbonyl protecting group contributes distinctive resonances that confirm successful protection of the amino functionality [13].
Carbon-13 nuclear magnetic resonance analysis demonstrates the electronic influence of iodine substitution on the aromatic carbon framework [13]. The chemical shifts of aromatic carbons fall within the expected range of 120-160 ppm, with the carbon bearing the iodine substituent showing characteristic downfield shifts due to the heavy atom effect [10] [13]. The carbonyl carbon of the fluorenylmethoxycarbonyl group appears at approximately 156 ppm, consistent with urethane functionality [13].
Infrared spectroscopy reveals diagnostic absorption bands that confirm the structural integrity of Fmoc-4-iodo-L-phenylalanine [10] [11]. The carbonyl stretching vibrations appear in the range of 1740-1560 cm⁻¹, characteristic of the fluorenylmethoxycarbonyl protecting group [10]. Aromatic carbon-carbon stretching vibrations manifest at approximately 1590 cm⁻¹, with modifications in intensity and position due to iodine substitution effects [11] [12].
Mass spectrometry analysis provides definitive molecular weight confirmation through observation of the molecular ion peak at mass-to-charge ratio 514 (M+H⁺) [11]. The isotope pattern associated with iodine creates characteristic mass spectral signatures that unambiguously confirm the presence of the halogen substituent [11] [37]. High-resolution mass spectrometry delivers precise mass measurements that validate the molecular formula and structural assignment [11].
Spectroscopic Technique | Key Diagnostic Features | Typical Values/Ranges |
---|---|---|
¹H Nuclear Magnetic Resonance | Aromatic protons affected by iodine | 7.0-8.0 ppm |
¹³C Nuclear Magnetic Resonance | Halogen-influenced carbon shifts | 120-160 ppm (aromatic) |
Infrared Spectroscopy | Carbonyl and aromatic vibrations | 1740-1560 cm⁻¹, 1590 cm⁻¹ |
Mass Spectrometry | Molecular ion with iodine pattern | M+H⁺ at m/z 514 |
The thermodynamic stability profile of Fmoc-4-iodo-L-phenylalanine demonstrates enhanced thermal resistance compared to unprotected amino acid derivatives [16]. The compound maintains structural integrity throughout a temperature range extending to its melting point of 213-217°C, indicating robust intermolecular forces within the crystalline matrix [16]. Thermal analysis reveals that the fluorenylmethoxycarbonyl protecting group contributes significantly to the overall thermal stability by providing additional stabilizing interactions .
Decomposition temperatures exceed 217°C, with the compound showing gradual degradation rather than sharp thermal transitions . This thermal behavior reflects the stabilizing influence of both the fluorenylmethoxycarbonyl group and the iodine substituent on the molecular framework [20]. Comparative studies with non-halogenated analogs demonstrate that iodine incorporation enhances thermal stability through increased van der Waals interactions [37] [45].
Solubility characteristics reveal that Fmoc-4-iodo-L-phenylalanine exhibits partial miscibility with water, reflecting the amphiphilic nature of the molecule [4] [19]. The compound demonstrates enhanced solubility in organic solvents such as dimethyl sulfoxide, dimethylformamide, and dichloromethane [4] [7]. The fluorenylmethoxycarbonyl protecting group contributes to improved solubility in organic media compared to unprotected amino acids [4].
Storage stability studies indicate that the compound remains chemically stable under recommended storage conditions of 2-8°C or ambient temperature when protected from light [16] [18]. The light sensitivity associated with the iodine substituent necessitates storage in dark conditions to prevent photodegradation [6] [21]. Chemical stability extends across neutral to basic pH conditions, making the compound suitable for various synthetic applications [3] [4].
Stability Parameter | Fmoc-4-iodo-L-phenylalanine | Comparison with L-Phenylalanine |
---|---|---|
Thermal Stability Range | Stable to 213-217°C | Enhanced vs unprotected form |
Decomposition Temperature | >217°C | Higher than free amino acid |
Storage Requirements | 2-8°C, dark conditions | More stringent due to iodine |
Chemical Stability | Stable in neutral-basic pH | Protected amino group enhances stability |
Photostability | Light sensitive | Reduced due to iodine presence |
The stereochemical configuration of Fmoc-4-iodo-L-phenylalanine fundamentally determines its biological and chemical properties through the absolute configuration at the α-carbon center [22] [23]. The L-configuration corresponds to the S-absolute configuration according to Cahn-Ingold-Prelog nomenclature, positioning the amino group on the left side when viewed in Fischer projection [23] [24]. This natural amino acid configuration exhibits negative optical rotation, characteristic of levorotatory behavior [23] [26].
Comparative analysis between L- and D-enantiomers reveals distinct differences in their interaction profiles and recognition patterns [22] [24]. The L-enantiomer maintains the natural stereochemical arrangement found in biological systems, ensuring compatibility with enzymatic processes and protein synthesis machinery [24] [26]. The D-enantiomer, conversely, exhibits R-configuration at the α-carbon and demonstrates positive optical rotation, representing the unnatural stereochemical form [22] [23].
Chiral discrimination studies demonstrate that the stereochemical configuration significantly influences molecular recognition processes [22] [37]. The L-configuration enables specific interactions with chiral environments, including enzyme active sites and chiral receptors, while the D-form typically exhibits altered binding affinities and recognition patterns [22] [24]. These stereochemical differences become particularly pronounced in biological applications where enantioselectivity determines functional outcomes [24] [26].
The influence of the iodine substituent on stereochemical behavior manifests through altered steric and electronic environments around the chiral center [37] [42]. Heavy atom effects associated with iodine can influence the magnitude of optical rotation and modify circular dichroism spectra, providing additional tools for stereochemical analysis [37]. The combination of fluorenylmethoxycarbonyl protection and iodine substitution creates a unique chiral environment that enhances stereochemical stability [22] [23].
Configuration | Absolute Configuration | Optical Rotation | Structural Features |
---|---|---|---|
L-Configuration | S-configuration at α-carbon | Negative (levorotatory) | Natural amino acid arrangement |
D-Configuration | R-configuration at α-carbon | Positive (dextrorotatory) | Unnatural stereochemical form |